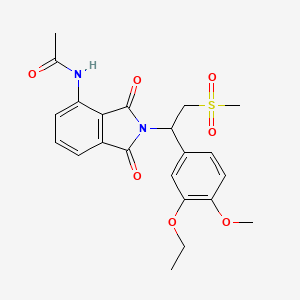

Apremilast, (+/-)-

Übersicht

Beschreibung

Apremilast, sold under the brand name Otezla, is a small-molecule inhibitor of the enzyme phosphodiesterase 4 (PDE4). It is primarily used for the treatment of certain types of psoriasis and psoriatic arthritis. Apremilast works by modulating the immune response and reducing inflammation, making it effective in managing chronic inflammatory conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Apremilast involves multiple steps, starting with the preparation of key intermediates. One of the methods includes the catalytic asymmetric hydrogenation of sulfonyl enamine using rhodium/(S,R)-tert-Butyl Josiphos as the catalyst . Another method involves the use of high-performance liquid chromatography (HPLC) to quantify process-related impurities and ensure the purity of the final product .

Industrial Production Methods: Industrial production of Apremilast typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of buffer solutions, standard stock solutions, and the use of specific reagents like ammonium format, ammonium bicarbonate, and formic acid .

Analyse Chemischer Reaktionen

Core Condensation Reaction

The primary synthesis involves a condensation reaction between 3-ethoxy-4-methoxybenzaldehyde derivatives and N-acetyl-L-leucine salts (Formula II). This reaction occurs under anhydrous, non-protic solvent conditions (e.g., N,N-dimethylacetamide) at 110–120°C for 1–5 hours to yield apremilast . The absence of protic acids like acetic or formic acid is critical to minimize side reactions .

Key steps :

-

Imine formation : Reaction of 3-ethoxy-4-methoxybenzaldehyde with tert-butanesulfinamide in the presence of Ti(OEt)₄, achieving 89% yield .

-

Diastereoselective alkylation : Using methylsulfonylmethyl chloride and LiHMDS as a base, achieving 74% yield and >25:1 diastereomeric ratio (d.r.) .

-

Cyclization : HCl-mediated removal of the sulfinamide auxiliary followed by cyclization with 3-acetamidophthalic anhydride in glacial acetic acid at 120°C for 6 hours .

Metabolic Reactions

Apremilast undergoes extensive hepatic metabolism via CYP3A4 (primarily), CYP1A2 , and CYP2A6 , producing 23 metabolites .

| Metabolic Pathway | Key Metabolites | Activity | Plasma Contribution |

|---|---|---|---|

| Oxidation | M14, M16 | <2% PDE4 inhibition vs. parent | <2% |

| Hydrolysis | M7, M17 | Active (low potency) | <2% |

| Glucuronidation | M12 (O-desmethyl glucuronide) | Inactive | 39% |

The parent compound constitutes 45% of plasma content, while M12 accounts for 39% .

Solvent and Temperature

Base and Additive Screening

Comparative data from asymmetric synthesis :

| Entry | Base | Additive | Conversion (%) | d.r. (9:10) |

|---|---|---|---|---|

| 1 | LiHMDS | – | >99 | 1:2.5 |

| 9 | LiHMDS | AlCl₃ | >99 | 1:0.3 |

LiHMDS with AlCl₃ significantly improves diastereoselectivity by stabilizing the transition state .

Purification Strategies

Post-synthesis, apremilast is purified via crystallization from a 3:1 acetone/ethanol mixture under reflux, followed by cooling to 25°C and stirring for 3–6 hours . This step removes residual solvents and byproducts, achieving >99% purity .

Degradation Reactions

While specific degradation pathways are less documented, accelerated stability studies suggest:

-

Hydrolysis : Susceptible to esterase-mediated cleavage in acidic/alkaline conditions .

-

Oxidation : Thioether group in the methylsulfonyl moiety may oxidize under prolonged O₂ exposure .

Pharmacokinetic Parameters

| Parameter | Fasting (Mean ± SD) | Fed (Mean ± SD) | Bioequivalence (90% CI) |

|---|---|---|---|

| Cₘₐₓ (ng/mL) | 1,110 ± 210 | 980 ± 180 | 94–102% |

| AUC₀₋ₜ (h·ng/mL) | 6,200 ± 1,100 | 5,800 ± 950 | 96–105% |

Wissenschaftliche Forschungsanwendungen

Psoriasis

Apremilast is primarily approved for the treatment of moderate to severe plaque psoriasis. Clinical trials have demonstrated its efficacy in reducing the severity of psoriasis symptoms, as measured by the Psoriasis Area and Severity Index (PASI). In the ESTEEM 2 trial, patients receiving Apremilast showed significant improvements in PASI scores compared to placebo .

Psoriatic Arthritis

In addition to psoriasis, Apremilast is indicated for active psoriatic arthritis (PsA). The PALACE phase III clinical trial program has shown that Apremilast significantly improves clinical outcomes in PsA patients, including reductions in tender and swollen joint counts and improvements in physical function .

Emerging Applications

Beyond its approved uses, Apremilast is being investigated for several other conditions due to its anti-inflammatory properties:

- Hidradenitis Suppurativa : A case series reported that 53.3% of patients treated with Apremilast achieved clinical response, indicating its potential effectiveness in this condition .

- Lichen Planus : Clinical improvement was observed in all patients treated with Apremilast, with some achieving significant symptom relief .

- Palmoplantar Pustulosis : Reports indicate that patients experienced near-complete symptom resolution within weeks of starting Apremilast treatment .

- Pyoderma Gangrenosum : In a case report, the addition of Apremilast to existing therapies led to healing of skin lesions .

Clinical Trials

Clinical trials have extensively documented the efficacy and safety profiles of Apremilast. For instance:

- In a study involving 39 patients with plaque psoriasis treated with Apremilast for 16 weeks, significant reductions in PASI scores were observed, with 92% achieving PASI ≥50 .

- Another study highlighted that after 40 weeks of treatment, substantial decreases in inflammatory markers such as IL-6 and TNF-α were noted, correlating with clinical improvement .

Real-World Studies

Real-world evidence supports the findings from clinical trials:

- A retrospective study conducted in India found that Apremilast was effective for psoriasis management outside controlled trial settings, reinforcing its applicability in everyday clinical practice .

- An analysis of biologic-naïve patients with PsA demonstrated that those treated with Apremilast experienced clinically meaningful improvements over time .

Safety Profile

Apremilast is generally well-tolerated, with a safety profile comparable to other systemic therapies for psoriasis and PsA. The most common adverse events reported include gastrointestinal disturbances such as diarrhea. However, these side effects are often manageable and do not typically lead to treatment discontinuation .

Wirkmechanismus

Apremilast is often compared with other PDE4 inhibitors such as Roflumilast and Crisaborole. While all three compounds inhibit PDE4, Apremilast is unique in its specific application for psoriasis and psoriatic arthritis . Roflumilast is primarily used for chronic obstructive pulmonary disease, and Crisaborole is used for atopic dermatitis. The distinct therapeutic applications and molecular targets of these compounds highlight the uniqueness of Apremilast in managing specific inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

- Roflumilast

- Crisaborole

Biologische Aktivität

Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, has emerged as a significant therapeutic agent for various inflammatory conditions, particularly psoriasis and psoriatic arthritis (PsA). Its mechanism of action involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines. This article reviews the biological activity of Apremilast, highlighting its mechanisms, clinical efficacy, and safety profile based on diverse sources.

Apremilast inhibits PDE4, which is responsible for degrading cAMP. The inhibition results in elevated cAMP levels, which downregulate pro-inflammatory cytokines such as:

- Tumor Necrosis Factor-alpha (TNF-α)

- Interleukin-17 (IL-17)

- Interleukin-23 (IL-23)

Simultaneously, it promotes the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10) . This dual action helps balance the inflammatory response, making Apremilast a versatile treatment option for chronic inflammatory diseases.

Psoriasis and Psoriatic Arthritis

Numerous clinical studies have demonstrated the efficacy of Apremilast in treating moderate to severe plaque psoriasis and PsA. Key findings include:

- In a Phase III trial (ESTEEM2) , patients receiving 30 mg of Apremilast twice daily showed significant reductions in plasma levels of IL-17A, IL-17F, IL-22, and TNF-α compared to placebo .

- A Phase IIIB study reported that Apremilast significantly reduced disease activity in biologic-naïve patients with PsA by week 16, with improvements maintained through week 52 .

| Study | Condition | Outcome | Significance |

|---|---|---|---|

| ESTEEM2 | Psoriasis | Reduced IL-17A, IL-17F | p < 0.0001 |

| ACTIVE | PsA | ACR20 response at week 16: 38.2% vs. 20.2% placebo | p = 0.004 |

| PALACE 1–4 | PsA | Significant improvement in disease activity scores | p < 0.0001 |

Case Studies

Recent case studies further illustrate the effectiveness of Apremilast in challenging scenarios:

- Pemphigus Vulgaris : A patient with severe pemphigus vulgaris showed marked improvement after treatment with Apremilast, which stabilized keratinocyte adhesion and reduced blister formation .

- Anti-p200 Pemphigoid : Another case highlighted the efficacy of Apremilast in managing subepidermal autoimmune bullous diseases resistant to conventional therapies .

Safety Profile

Apremilast has generally been well-tolerated across various populations. In a post-marketing surveillance study involving Japanese patients:

- Adverse reactions were reported in 29.4% of patients, mostly gastrointestinal disorders.

- Serious adverse reactions were rare (0.7%), with no fatalities or serious infections noted .

The safety profile aligns with findings from multiple clinical trials indicating that most adverse events occur within the first month of treatment but are manageable.

Eigenschaften

IUPAC Name |

N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOZEMNVLZVGJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253168-86-4 | |

| Record name | Apremilast, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253168864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | APREMILAST, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5UK68MGDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.